molecular formula C31H58IN B14391422 N-Benzyl-N,N-dioctyloctan-1-aminium iodide CAS No. 88054-87-9

N-Benzyl-N,N-dioctyloctan-1-aminium iodide

Cat. No.: B14391422
CAS No.: 88054-87-9
M. Wt: 571.7 g/mol
InChI Key: LFTVSYABFXSFAL-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C31H58IN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two octyl groups and an octan-1-aminium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctyloctan-1-amine with benzyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-dioctyloctan-1-amine+benzyl iodideN-Benzyl-N,N-dioctyloctan-1-aminium iodide\text{N,N-dioctyloctan-1-amine} + \text{benzyl iodide} \rightarrow \text{this compound} N,N-dioctyloctan-1-amine+benzyl iodide→N-Benzyl-N,N-dioctyloctan-1-aminium iodide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dioctyloctan-1-aminium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-Benzyl-N,N-dioctyloctan-1-aminium chloride, bromide, or hydroxide.

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of N,N-dioctyloctan-1-amine.

Scientific Research Applications

N-Benzyl-N,N-dioctyloctan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is exploited in its use as a disinfectant and in drug delivery systems where it helps to solubilize hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N,N-dioctyloctan-1-aminium chloride
  • N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
  • N,N-Dioctyloctan-1-amine

Uniqueness

N-Benzyl-N,N-dioctyloctan-1-aminium iodide is unique due to its specific combination of a benzyl group and long alkyl chains, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it particularly effective in applications requiring phase transfer catalysis and micelle formation.

Properties

CAS No.

88054-87-9

Molecular Formula

C31H58IN

Molecular Weight

571.7 g/mol

IUPAC Name

benzyl(trioctyl)azanium;iodide

InChI

InChI=1S/C31H58N.HI/c1-4-7-10-13-16-22-27-32(28-23-17-14-11-8-5-2,29-24-18-15-12-9-6-3)30-31-25-20-19-21-26-31;/h19-21,25-26H,4-18,22-24,27-30H2,1-3H3;1H/q+1;/p-1

InChI Key

LFTVSYABFXSFAL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC1=CC=CC=C1.[I-]

Origin of Product

United States

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